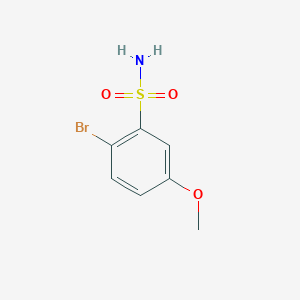

2-Bromo-5-methoxybenzene-1-sulfonamide

説明

Overview of Sulfonamide Chemistry in Contemporary Research

Sulfonamides, compounds containing the -SO₂NH₂ functional group, represent a crucial class of synthetic drugs that have revolutionized medicine. ajchem-b.comajchem-b.com Initially acclaimed for their antimicrobial properties, they were the first broadly effective antibacterials used systemically, predating the antibiotic era. ajchem-b.comwikipedia.org In bacteria, they act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis, thereby halting bacterial growth. ajchem-b.comwikipedia.orgijpsjournal.com

The applications of sulfonamide chemistry have expanded significantly beyond antibacterial agents. openaccesspub.org This versatile chemical scaffold is integral to drugs with a wide array of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties. ajchem-b.comajchem-b.comnovapublishers.com Researchers are actively developing new sulfonamide derivatives due to their relative ease of synthesis, low toxicity, and high bioavailability. ajchem-b.com Their ability to inhibit enzymes like carbonic anhydrase has led to treatments for glaucoma and certain cancers. ajchem-b.comajchem-b.com

Significance of Halogenated and Methoxy-Substituted Benzene (B151609) Sulfonamides in Chemical Science

The introduction of halogen atoms, such as bromine, into a benzene ring is a fundamental process in organic synthesis known as halogenation. numberanalytics.comlibretexts.orgstudymind.co.uk This modification significantly alters the chemical properties of the compound, making halogenated benzene derivatives crucial intermediates in the production of pharmaceuticals and other specialty chemicals. numberanalytics.com In the context of benzene sulfonamides, halogen atoms can influence the molecule's affinity and selectivity for biological targets, such as enzymes. nih.gov For instance, a 2-chloro/bromo-benzenesulfonamide structure can act as an anchor to the zinc ion in the active site of carbonic anhydrases. nih.gov

Similarly, the presence of a methoxy (B1213986) group (-OCH₃) on the benzene ring also plays a critical role. Methoxy-substituted benzene sulfonamides are explored for their potential cytotoxic effects, with some studies showing particular efficacy against human breast adenocarcinoma cell lines. nih.gov The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with biological molecules. ontosight.ai The combination of both halogen and methoxy substituents on a benzene sulfonamide framework allows for fine-tuning of the molecule's properties, which is a key strategy in rational drug design for creating compounds with high affinity and selectivity for specific biological targets. nih.govresearchgate.net

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The history of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, a coal-tar dye. wikipedia.org In 1932, experiments at Bayer AG showed that Prontosil could combat bacterial infections. wikipedia.org It was later discovered that in the body, Prontosil is metabolized into the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This breakthrough marked the dawn of the sulfa drug era, providing the first effective systemic treatments for bacterial diseases and paving the way for the antibiotic revolution. ajchem-b.comwikipedia.org

The success of sulfanilamide spurred the synthesis of thousands of related molecules, leading to the development of derivatives with improved efficacy and lower toxicity. wikipedia.org Beyond their antibacterial action, the therapeutic applications of sulfonamides broadened considerably over time. openaccesspub.org Researchers discovered that different sulfonamide derivatives could act as diuretics, anticonvulsants (e.g., sultiame), and antihyperglycemic agents for treating type 2 diabetes. wikipedia.orgopenaccesspub.org The development of sulfonylureas, starting with tolbutamide (B1681337) in 1956, stemmed from the observation that some antibacterial sulfonamides had hypoglycemic side effects. openaccesspub.org This expansion into diverse therapeutic areas has cemented the enduring importance of the sulfonamide scaffold in medicinal chemistry. ajchem-b.comscispace.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSKPOLDPSFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679551 | |

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749253-03-0 | |

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Methoxybenzene 1 Sulfonamide and Its Analogs

Strategies for Benzene (B151609) Sulfonamide Core Synthesis

The construction of the benzene sulfonamide core is a critical step in the synthesis of 2-bromo-5-methoxybenzene-1-sulfonamide and its analogs. Classical and modern synthetic strategies are employed to efficiently generate this essential pharmacophore.

Sulfochlorination and Ammoniation Routes

A well-established and widely used method for the synthesis of arylsulfonamides is the two-step process involving sulfochlorination followed by ammoniation. This approach typically begins with a suitably substituted benzene derivative. For the synthesis of this compound, a plausible precursor is 4-bromoanisole (B123540).

The first step, sulfochlorination, involves the reaction of the aromatic precursor with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl) onto the benzene ring. This electrophilic aromatic substitution reaction is often carried out in the absence of a solvent or in a non-reactive solvent like dichloromethane. The methoxy (B1213986) group in 4-bromoanisole is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, albeit a deactivating one. The sulfonation will predominantly occur at the position ortho to the strongly activating methoxy group, yielding 5-bromo-2-methoxybenzenesulfonyl chloride.

The subsequent step is the conversion of the resulting sulfonyl chloride to the sulfonamide. This is typically achieved by reacting the sulfonyl chloride with ammonia, a process known as ammoniation or ammonolysis. The reaction is generally carried out by treating a solution of the sulfonyl chloride with aqueous or gaseous ammonia. This nucleophilic substitution reaction at the sulfonyl sulfur proceeds readily to afford the desired sulfonamide.

Table 1: Key Intermediates and Reagents in Sulfochlorination/Ammoniation Route

| Precursor | Reagent for Sulfochlorination | Intermediate | Reagent for Ammoniation | Final Product |

| 4-Bromoanisole | Chlorosulfonic acid (ClSO₃H) | 5-Bromo-2-methoxybenzenesulfonyl chloride | Ammonia (NH₃) | This compound |

Multi-component Reactions for Sulfonamide Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity. For the synthesis of sulfonamide derivatives, the Ugi and Passerini reactions are notable examples of MCRs that can be adapted to incorporate the sulfonamide moiety.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize sulfonamide-containing products, a sulfonamide can be used as the amine component, or a sulfonyl-containing carboxylic acid or aldehyde can be employed. A tandem N-sulfonylation/Ugi four-component reaction strategy has been developed for the one-pot synthesis of pseudopeptides connected to a sulfonamide. thieme-connect.com In this approach, the carboxylic acid component for the Ugi reaction is generated in situ from the N-sulfonylation of an amino acid. thieme-connect.com

The Passerini three-component reaction , on the other hand, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. chemicalbook.com While not directly producing a sulfonamide from the core reaction, modifications and subsequent transformations of the Passerini products can lead to the desired sulfonamide derivatives. For instance, a sulfinic acid can be used in place of a carboxylic acid in a Passerini-type reaction, followed by oxidation to yield α-(sulfonyloxy)amides. researchgate.net

These MCR approaches offer a versatile platform for the synthesis of a wide array of sulfonamide analogs by simply varying the starting components.

Regioselective Bromination and Methoxy Group Incorporation

The precise placement of the bromine atom and the methoxy group on the benzene ring is crucial for the identity and properties of this compound. The regioselectivity of these installations is governed by the directing effects of the substituents already present on the ring and the reaction conditions employed.

Direct Bromination Approaches

The introduction of a bromine atom onto the methoxy-substituted benzene ring is a key step that can be achieved through electrophilic aromatic substitution. The starting material for this step is often a methoxy-substituted aniline (B41778) or a related derivative, as the amino and methoxy groups are strong activating groups that facilitate bromination.

For instance, the bromination of 3-methoxyaniline (m-anisidine) can be a viable route. The methoxy group is an ortho-, para-director, and the amino group is also a strong ortho-, para-director. Therefore, bromination is expected to occur at the positions ortho and para to these groups. The position between the two activating groups (position 2) is sterically hindered, making positions 4 and 6 the most likely sites for bromination. To achieve the desired 2-bromo-5-methoxyaniline, careful control of the reaction conditions is necessary.

Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. The use of a polar solvent like acetic acid can help to stabilize the charged intermediate (Wheland intermediate) formed during the electrophilic substitution. stackexchange.com

Table 2: Comparison of Brominating Agents for Aromatic Systems

| Brominating Agent | Typical Conditions | Selectivity | Remarks |

| Bromine (Br₂) | Acetic acid, room temperature | Can lead to polybromination in highly activated rings | A classic and cost-effective reagent |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar solvents, often with a radical initiator for benzylic bromination | Generally more selective for monobromination, especially in less activated systems | A milder and easier-to-handle alternative to liquid bromine |

Introduction of Methoxy Functionality

The methoxy group can be introduced onto a brominated aromatic ring through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A common method for methoxylation is the reaction of a brominated phenol (B47542) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. However, for the synthesis of this compound, it is often more strategic to introduce the methoxy group at an earlier stage, for example, by starting with a methoxy-substituted precursor.

Alternatively, modern cross-coupling reactions offer efficient ways to form the C-O bond. Palladium-catalyzed and copper-catalyzed reactions have been developed for the methoxylation of aryl bromides. For example, a copper-catalyzed cross-coupling of aryl bromides with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) provides a mild and efficient route to aryl methyl ethers. organic-chemistry.org Palladium-catalyzed methods, often employing specialized phosphine (B1218219) ligands, can also achieve the methoxylation of aryl halides. organic-chemistry.orgrsc.org These catalytic methods are particularly useful for substrates that are sensitive to the conditions of traditional nucleophilic substitution.

Influence of Reaction Conditions on Selectivity and Yield

In the bromination step, the choice of solvent can have a profound effect on selectivity. Polar solvents can stabilize the intermediates of electrophilic aromatic substitution, potentially influencing the ortho/para ratio of the products. stackexchange.com Temperature control is also critical; lower temperatures generally favor the thermodynamically more stable para-product over the ortho-isomer. pageplace.de The stoichiometry of the brominating agent must be carefully controlled to avoid polybromination, especially with highly activated aromatic rings.

For the sulfonation step, the concentration of sulfuric acid (or the use of fuming sulfuric acid) and the reaction temperature are key parameters. Harsher conditions can lead to polysulfonation or decomposition of the starting material. The reversibility of the sulfonation reaction can also be exploited to control the position of the sulfonic acid group. nih.gov

In transition-metal-catalyzed methoxylation reactions, the choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The catalyst system must be carefully selected to be compatible with the functional groups present on the substrate.

Table 3: Influence of Reaction Parameters on Synthesis

| Reaction Step | Parameter | Effect on Selectivity and Yield |

| Bromination | Temperature | Lower temperatures often favor the para-isomer. |

| Solvent | Polar solvents can stabilize intermediates and influence isomer distribution. | |

| Stoichiometry | Careful control prevents polybromination. | |

| Sulfonation | Acid Concentration | Higher concentrations can lead to polysulfonation. |

| Temperature | Higher temperatures can promote side reactions. | |

| Methoxylation | Catalyst/Ligand | The choice of catalyst system is critical for efficient C-O bond formation. |

| Base | The nature and strength of the base can significantly impact the reaction rate and yield. |

Derivatization Strategies for Structural Modification

Derivatization of the this compound core is essential for exploring its chemical space and generating analogs with tailored properties. Key strategies include modifications at the sulfonamide nitrogen and transformations involving the aromatic bromine substituent.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be substituted through N-alkylation or N-acylation to introduce a wide range of functional groups. This modification significantly alters the steric and electronic properties of the molecule.

N-alkylation is typically achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. Research on analogous compounds, such as N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, demonstrates the feasibility of this approach using various alkylating agents. tandfonline.com Common reagents include simple alkyl halides like bromoethane, activated halides like benzyl (B1604629) chloride, and functionalized halides such as 2-chloroacetonitrile. tandfonline.com

N-acylation represents an alternative strategy to introduce carbonyl-containing moieties. The direct acylation of sulfonamides with esters, promoted by reagents like titanium(IV) chloride, provides an effective route to N-acylsulfonamides. researchgate.net These derivatives are often explored as isosteres of carboxylic acids in medicinal chemistry.

The table below summarizes representative N-alkylation reactions on a structurally similar sulfonamide scaffold, highlighting the versatility of this method. tandfonline.com

| Alkylating Agent | Product Structure (Illustrative R-Group) | Typical Conditions |

| Bromoethane | -CH₂CH₃ | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Benzyl chloride | -CH₂Ph | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| 2-Chloroacetonitrile | -CH₂CN | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

The bromine atom on the aromatic ring of this compound is a key functional handle for carbon-carbon bond formation, enabling the synthesis of extended molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. nih.gov This palladium-catalyzed reaction couples an organohalide (in this case, the bromo-sulfonamide) with an organoboron species, such as a boronic acid or boronic ester. nih.gov

The reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a preferred method for synthesizing biaryl and other complex structures. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaromatic groups, by selecting the appropriate boronic acid or ester. nih.gov This methodology is fundamental in pharmaceutical and materials science for building complex molecular frameworks from simpler precursors. researchgate.net

The core components and their roles in a typical Suzuki-Miyaura coupling are outlined below.

| Component | Example | Function |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of the new carbon group |

| Palladium Catalyst | Pd(PPh₃)₄, CataXCium A Pd G3 | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) nih.gov |

| Base | K₃PO₄, Na₂CO₃ | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | 1,4-Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction |

Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net While this compound itself lacks the required primary amine for this transformation, analogous sulfonamide structures containing a primary amino group (e.g., 4-aminobenzenesulfonamide derivatives) are common precursors for Schiff base formation. nih.gov

The synthesis is typically straightforward, often involving refluxing the sulfonamide precursor and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid). nih.gov This reaction is a cornerstone for generating diverse molecular libraries, as a wide variety of aldehydes and ketones can be used to modify the final structure. doi.orgnih.gov The resulting sulfonamide-tethered Schiff bases are a significant class of compounds investigated in various fields of chemistry. nih.govwhiterose.ac.uk

The general scheme for this reaction is presented in the table below.

| Reactant 1 (Sulfonamide Precursor) | Reactant 2 (Carbonyl Compound) | Product Type | Typical Conditions |

| Sulfonamide with a primary amine (e.g., Sulfamethoxazole) | Aromatic Aldehyde (e.g., Benzaldehyde) | Sulfonamide Schiff Base | Ethanol, Glacial Acetic Acid, Reflux nih.gov |

| Sulfonamide with a primary amine (e.g., Sulfamethazine) | Substituted Benzaldehyde | Sulfonamide Schiff Base | Ethanol, Glacial Acetic Acid, Reflux nih.gov |

| Hydrazone Sulfonamide | Various Aldehydes | Hydrazine-based Schiff Base | Absolute Ethanol, Reflux doi.org |

Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize environmental impact, reduce costs, and improve safety. sci-hub.se These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and simplifying purification processes. rsc.orgrsc.org

One prominent green strategy is the use of water as a solvent. mdpi.com The synthesis of sulfonamides from sulfonyl chlorides and amines can be effectively carried out in an aqueous medium, often using a simple base like sodium carbonate (Na₂CO₃) to neutralize the hydrochloric acid byproduct. sci-hub.semdpi.com This method avoids volatile organic solvents and often allows for easy product isolation through simple filtration after acidification. sci-hub.se

Solvent-free, or "neat," reaction conditions represent another significant green methodology. sci-hub.se Performing sulfonylation of amines with sulfonyl chlorides at room temperature without any solvent can lead to high yields and simplified workups. sci-hub.se An extension of this is mechanochemistry, where reactions are induced by mechanical force in a ball mill. rsc.org This solvent-free technique can be highly efficient, cost-effective, and environmentally friendly, utilizing reagents like solid sodium hypochlorite (B82951) for the synthesis of sulfonyl chlorides followed by amination. rsc.org

Other innovative green methods include the use of sustainable solvents like glycerol (B35011) and deep eutectic solvents (DES), as well as electrochemical synthesis, which can avoid harsh oxidizing and chlorinating agents. rsc.orgchemistryworld.com

The following table compares traditional and green chemistry approaches for sulfonamide synthesis.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Volatile Organic Solvents (e.g., CH₂Cl₂, Pyridine) | Water, Ethanol, Glycerol, or Solvent-free (Neat/Mechanochemical) sci-hub.sersc.orgrsc.org |

| Reagents | Often requires stoichiometric amounts of potentially hazardous reagents | Use of catalysts, recyclable reagents, and benign materials (e.g., Na₂CO₃, NaDCC·2H₂O) rsc.orgmdpi.com |

| Energy Input | Often requires heating for extended periods | Room temperature reactions, microwave irradiation, or efficient energy transfer via mechanochemistry rsc.org |

| Workup/Purification | Often involves solvent-intensive extraction and column chromatography | Simple filtration, crystallization from water, or solvent-free workup rsc.orgrsc.org |

| Waste Generation | Generates significant organic and acidic waste | Minimal waste generation, aligning with principles of atom economy |

Spectroscopic and Advanced Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of 2-Bromo-5-methoxybenzene-1-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons.

The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. Based on the analysis of structurally similar compounds, the following proton signals can be anticipated beilstein-journals.org:

A doublet for the proton at position 6 (H-6), ortho to the bromine atom, would appear at the most downfield position of the aromatic signals due to the deshielding effects of the adjacent electron-withdrawing sulfonyl group and bromine atom.

A doublet of doublets for the proton at position 4 (H-4), which is ortho to the methoxy group and meta to the bromine and sulfonyl groups.

A doublet for the proton at position 3 (H-3), ortho to the sulfonyl group and meta to the methoxy group, would likely be the most upfield of the aromatic protons.

The aliphatic region is characterized by a sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group. Furthermore, the two protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-6 | 7.6 - 7.8 | d | ~8.5 |

| Aromatic H-4 | 7.1 - 7.3 | dd | ~8.5, ~2.5 |

| Aromatic H-3 | 7.0 - 7.2 | d | ~2.5 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one signal for the methoxy carbon.

The carbon atom attached to the bromine (C-2) would be shifted upfield relative to a non-brominated aromatic carbon due to the heavy atom effect. The carbon bearing the sulfonamide group (C-1) and the carbon with the methoxy group (C-5) would appear downfield. The remaining aromatic carbons (C-3, C-4, C-6) would have chemical shifts determined by the cumulative electronic effects of the substituents. The methoxy carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-SO₂NH₂) | 140 - 145 |

| C-2 (-Br) | 115 - 120 |

| C-3 | 112 - 118 |

| C-4 | 120 - 125 |

| C-5 (-OCH₃) | 158 - 162 |

| C-6 | 130 - 135 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. This technique would allow for the definitive assignment of each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, and H-6 to C-6) and the methoxy protons to the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₇H₈BrNO₃S), the calculated monoisotopic mass is 264.9408 Da. An experimental HRMS measurement would be expected to be very close to this value, thus confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₇H₈⁷⁹BrNO₃S | 264.9408 |

| [M]⁺ (for ⁸¹Br) | C₇H₈⁸¹BrNO₃S | 266.9388 |

| [M+H]⁺ (for ⁷⁹Br) | C₇H₉⁷⁹BrNO₃S | 265.9486 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like sulfonamides. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, with m/z values of approximately 266 and 268, reflecting the bromine isotopes. Other adducts, such as the sodium adduct [M+Na]⁺, might also be observed depending on the experimental conditions. The gentle nature of ESI usually results in minimal fragmentation, making the molecular ion peak the most prominent feature in the spectrum. This technique is crucial for verifying the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, one would anticipate specific absorption bands corresponding to the sulfonamide, methoxy, and aromatic bromo-substituted moieties.

Based on established spectroscopic principles and data from analogous compounds, the expected IR absorption regions for the key functional groups in this compound are outlined in the table below. However, it must be strictly noted that this information is predictive and not based on experimentally determined spectra for the compound .

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ stretching | 1370–1330 |

| Symmetric SO₂ stretching | 1180–1160 | |

| N-H stretching | 3400–3200 | |

| Methoxy (O-CH₃) | C-H stretching | 2960–2850 |

| C-O stretching | 1275–1200 (asymmetric), 1075–1020 (symmetric) | |

| Aromatic Ring (C₆H₃) | C-H stretching | 3100–3000 |

| C=C stretching | 1600–1450 | |

| Bromo (C-Br) | C-Br stretching | 680–515 |

Without access to an experimental IR spectrum of this compound, a definitive analysis and assignment of its specific absorption peaks remain speculative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a solved crystal structure for this compound. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

In the absence of experimental crystallographic data, it is not possible to provide a detailed description of the solid-state structure, including the conformation of the sulfonamide and methoxy groups relative to the benzene ring, or to analyze the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Structure Activity Relationship Sar Studies of 2 Bromo 5 Methoxybenzene 1 Sulfonamide Derivatives

Impact of Halogen Substitution on Biological Activity

The presence and nature of a halogen atom on the benzene (B151609) ring of sulfonamide derivatives are critical determinants of their biological activity. Halogens influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects how the compound interacts with its biological target.

Positional Isomer Effects (e.g., Ortho, Meta, Para)

The position of the halogen substituent relative to the sulfonamide group significantly impacts the molecule's affinity and selectivity for its target. In studies of 2-chloro/bromo-benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), the halogen atom at the ortho position plays a crucial role in orienting the benzene ring within the active site of the enzyme. nih.gov This specific orientation affects the binding affinity and can be exploited to achieve selectivity for different CA isoforms. nih.gov

The biological and even legal status of certain designer drugs can vary dramatically between positional isomers, underscoring the importance of precise positional control in synthesis and analysis. nih.gov Shifting a substituent from one position to another can lead to substantial changes in biological effect; for instance, in thienopyrimidine-sulfonamide hybrids, moving the point of attachment from position 4 to position 3 resulted in enhanced antibacterial activity. mdpi.com While specific comparative data for ortho, meta, and para bromo-substituents on the 5-methoxybenzene-1-sulfonamide core is limited in the reviewed literature, the established principle across various molecular classes is that positional isomerism is a key factor in determining biological activity.

Interactive Table: Effect of Substituent Position on Activity (General Examples)

| Compound Class | Position Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Bromo-benzenesulfonamides | Ortho-position | Orients ring in enzyme active site, affecting affinity | nih.gov |

Influence of Halogen Identity (e.g., Bromine vs. Chlorine vs. Fluorine)

The identity of the halogen atom—fluorine, chlorine, or bromine—exerts a profound influence on the compound's activity. This is due to the differing properties of the halogens in terms of size, electronegativity, and ability to form halogen bonds.

Research on halogen-containing quinone imine derivatives showed that compounds with a greater number of chlorine atoms exhibited higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com In a separate study on sulfur-containing flavonoids, antibacterial properties were investigated against Staphylococcus aureus and Escherichia coli. The results indicated that as the halogen size increased from fluorine to iodine, the inhibitory properties were enhanced. nih.gov This suggests that steric factors and polarizability, rather than just electronic effects, can be the dominant contributors to potency. nih.gov The substitution of a methyl group with a bromo substituent is a common strategy in medicinal chemistry to probe functional group compatibility and to serve as a handle for further chemical modifications. nih.gov

Interactive Table: Influence of Halogen Identity on Biological Activity

| Compound Series | Halogen Trend | Effect on Activity | Primary Influencing Factor | Reference |

|---|---|---|---|---|

| Sulfur-containing flavonoids | F < Cl < Br < I | Increased antibacterial activity | Size/Steric Profile | nih.gov |

Role of Methoxy (B1213986) Group in Modulating Activity

The methoxy group (-OCH₃) is a prevalent substituent in many drugs and natural products. nih.gov Its presence can significantly alter a molecule's physicochemical properties, such as solubility and lipophilicity, and provide key interactions with biological targets through hydrogen bonding (via the oxygen atom) and van der Waals forces. nih.gov

Effects of Methoxy Group Position and Number

The position and number of methoxy groups on the benzenesulfonamide (B165840) scaffold are critical for modulating biological activity. In a study of N-(5-methoxyphenyl) methoxybenzenesulphonamides designed as cytotoxic agents, the presence of multiple methoxy groups was found to be beneficial. Specifically, derivatives based on 2,5-dimethoxyaniline (B66101) were identified as the most potent series of compounds against several human tumor cell lines. tandfonline.com This suggests that increasing the number of methoxy groups can enhance potency, potentially by improving target engagement or optimizing physicochemical properties. tandfonline.com The position of the methoxy group also has a significant effect; for example, methoxy substitution in the N1-pyrimidine ring of certain sulfonamides was shown to primarily affect the renal clearance and elimination half-life of the parent compound. nih.gov

Synergistic Effects with Halogen Substitution

A particularly effective strategy in the design of potent benzenesulfonamide derivatives involves the combined use of both halogen and methoxy substituents. The interplay between these groups can lead to synergistic effects, where the resulting biological activity is greater than the sum of the individual contributions.

In the investigation of cytotoxic N-(5-methoxyphenyl) methoxybenzenesulphonamides, a clear synergistic effect was observed. tandfonline.com While the 2,5-dimethoxy substitution pattern was found to be highly effective, the introduction of a bromine atom at the 4-position of this scaffold (relative to the aniline (B41778) nitrogen) led to some of the most potent compounds in the entire study. tandfonline.com This indicates a positive interplay between the electron-donating methoxy groups and the electron-withdrawing, sterically bulky bromine atom that is highly favorable for cytotoxic activity. tandfonline.com

Interactive Table: Synergistic Effects of Methoxy and Bromo Substitution

| Base Scaffold | Substitution Pattern | Resulting Activity | Reference |

|---|---|---|---|

| N-(methoxyphenyl)benzenesulphonamide | 2,5-dimethoxy | Potent cytotoxicity | tandfonline.com |

Substituent Effects on the Sulfonamide Nitrogen

In the study of cytotoxic N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, derivatives were synthesized with different substituents on the sulfonamide nitrogen. tandfonline.com For example, methylation of the nitrogen to form an N-methyl derivative was performed, as was alkylation with a cyanomethyl group (-CH₂CN). tandfonline.com These modifications allow for a fine-tuning of the molecule's properties. For instance, replacing the N-H proton with an N-alkyl group removes a hydrogen bond donor site, which can drastically alter the binding mode and activity profile of the compound. Such substitutions are critical for exploring the chemical space around the core scaffold and optimizing for potency and selectivity. tandfonline.comnih.gov

Interactive Table: Examples of N-Sulfonamide Substitution

| Parent Compound | N-Substituent | Resulting Compound Type | Reference |

|---|---|---|---|

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Methyl (-CH₃) | N-methylsulfonamide | tandfonline.com |

Influence of N-Alkyl and N-Aryl Groups

The substitution at the sulfonamide nitrogen (N) atom with various alkyl and aryl groups has been a key area of investigation to understand its impact on biological activity, particularly cytotoxicity against cancer cell lines. Studies on closely related N-phenyl-benzenesulfonamide scaffolds provide valuable insights into these relationships.

Research on a series of N-(methoxyphenyl)benzenesulfonamide derivatives explored the effect of substituting the hydrogen on the sulfonamide nitrogen with small alkyl groups like methyl and ethyl, as well as more complex moieties. The findings indicate that these substitutions can significantly modulate the compound's antiproliferative potency. nih.govtandfonline.com

For example, in a series of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide derivatives, which shares a brominated methoxybenzene ring, N-alkylation led to varied effects. The unsubstituted sulfonamide (N-H) served as a baseline for activity. Introduction of an N-methyl or N-ethyl group was shown to influence the compound's ability to inhibit tubulin polymerization, a key mechanism for its anticancer effect. nih.gov

Key Research Findings:

N-Methyl and N-Ethyl Groups: The addition of small alkyl groups such as methyl and ethyl to the sulfonamide nitrogen was explored to probe the steric and electronic requirements at this position. In the N-(2-bromo-4,5-dimethoxyphenyl) series, these substitutions were well-tolerated and resulted in potent cytotoxic compounds. nih.gov

Larger N-Substituents: More complex groups, such as N-cyanomethyl and N-ethyl glycinate, were also introduced. These modifications explore the potential for additional interactions with the biological target. nih.gov

Aryl Group Influence: While the specific studies cited focus on N-alkyl groups, the broader N-aryl structure (the N-(methoxyphenyl) group) is essential for activity. The relative positioning of methoxy and bromo groups on this aniline ring system is a critical determinant of cytotoxicity. The 2,5-dimethoxy aniline derivatives, particularly when brominated at the 4-position of that ring, were found to be the most potent. nih.govtandfonline.com

The table below summarizes the effect of N-substitutions on the cytotoxicity of selected N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide derivatives against the MCF7 human breast cancer cell line.

| Compound Reference | N-Substituent (R) | Cytotoxicity (GI₅₀, µM) against MCF7 cells |

|---|---|---|

| 13 | -H | 0.14 |

| 14 | -CH₃ (Methyl) | 0.081 |

| 15 | -CH₂CH₃ (Ethyl) | 0.038 |

| 16 | -CH₂CN (Cyanomethyl) | 0.034 |

| 17 | -CH₂COOCH₂CH₃ (Ethyl glycinate) | 0.032 |

Data synthesized from studies on related N-phenylbenzenesulfonamide derivatives. nih.gov

Heterocyclic Substitutions and Activity

Incorporating heterocyclic rings into the benzenesulfonamide framework is a common strategy to enhance biological activity and modulate physicochemical properties. Heterocycles can introduce additional hydrogen bonding sites, alter electronic properties, and improve target binding affinity.

Studies on other sulfonamide-based scaffolds demonstrate the importance of heterocyclic moieties. For example, the introduction of a thiazole (B1198619) ring in sulfamoyl benzamidothiazoles was explored to prolong NF-κB activation. nih.gov While not derivatives of 2-bromo-5-methoxybenzene-1-sulfonamide, these studies establish a principle that can be applied to its derivatization. Similarly, benzoxazole-containing amino acid derivatives have been studied for their antimicrobial and anticancer properties, highlighting the biological potential of this heterocycle. nih.gov The activity of these compounds often depends on the nature and position of substituents on the heterocyclic ring itself. nih.gov

Key Research Findings:

Azaaromatic Groups: In studies of benzoxazole (B165842) derivatives, compounds containing azaaromatic (nitrogen-containing) groups often exhibit biological activity. nih.gov

Influence of Heteroatoms: The type of heteroatom within the ring (e.g., nitrogen, oxygen, sulfur) can determine the activity profile. In some cases, compounds with sulfur-containing heterocycles or those with two heteroatoms were found to be inactive. nih.gov

Steric Factors: The steric bulk of substituents on the heterocyclic ring can also play a role. For instance, attempts to perform certain coupling reactions with sterically hindered groups like 2,6-dimethylphenylboronic acid have failed, indicating that excessive bulk can be a limiting factor in synthesis and potentially in biological activity. nih.gov

Computational Chemistry in SAR Elucidation

Computational methods are indispensable tools for understanding and predicting the biological activity of compounds like this compound and its derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into ligand-target interactions and the structural requirements for activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. scholarsresearchlibrary.comrjb.ro This method helps elucidate the binding mode and affinity, providing a rationale for the observed biological activity. qub.ac.uk

For derivatives of the benzenesulfonamide scaffold, docking studies have been instrumental. For example, docking simulations of N-(methoxyphenyl)benzenesulfonamide derivatives, which are structurally related to this compound derivatives, suggest they bind to the colchicine (B1669291) site of tubulin. nih.govtandfonline.com This binding is thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, which is consistent with experimental observations. nih.gov

Docking studies on other sulfonamide series have identified key interactions with different targets:

DNA Topoisomerase II: Some sulfonamide derivatives have been docked against DNA topoisomerase II, an important anticancer target, to predict their inhibitory potential. scholarsresearchlibrary.com

Mcl-1 Protein: In other cases, aryl sulfonamides have been docked into the anti-apoptotic protein Mcl-1. These studies revealed that hydrogen bond interactions with specific amino acid residues, such as ASN260, are crucial for high inhibitory activity. qub.ac.uk

Breast Cancer Targets: Docking has been used to analyze the binding energy of sulfonamide derivatives with receptors relevant to human breast cancer (MCF-7) cells, helping to identify the most potent anticancer compounds in a series. nih.gov

These studies collectively show that the sulfonamide group frequently participates in crucial hydrogen bonding, while the substituted benzene rings engage in hydrophobic and other interactions within the target's binding pocket. rjb.ro

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational method that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govekb.eg

A QSAR study was conducted on new 1,2,4-triazole (B32235) derivatives containing a 2-bromo-5-methoxyphenyl fragment to predict their acute toxicity (LD₅₀). zsmu.edu.ua This work is directly relevant as it involves the core chemical moiety of interest. The study aimed to evaluate how different radicals attached to the triazole ring influence toxicity, using computational models to reduce the need for extensive animal testing. zsmu.edu.ua

Key Findings from the QSAR Study:

The analysis revealed that structural modifications significantly influence the toxicity of the compounds. zsmu.edu.ua

A key trend observed was that increasing the size of the substituent radicals, particularly through the introduction of aromatic fragments (e.g., phenyl groups), contributed to a predicted enhancement in the safety of the compounds, as indicated by higher LD₅₀ values. zsmu.edu.ua

The results suggest that QSAR models can be effectively used to predict the toxicological properties of new derivatives containing the 2-bromo-5-methoxyphenyl fragment, facilitating the rational design of safer compounds. zsmu.edu.ua

| Substituent (R) on Triazole Ring | Predicted Acute Toxicity (LD₅₀, mg/kg) | General Observation |

|---|---|---|

| Small Alkyl Groups | Lower | Increasing the size and aromaticity of the substituent tends to increase the predicted LD₅₀ value (lower toxicity). zsmu.edu.ua |

| Aromatic Fragments (e.g., Phenyl) | Higher |

Table illustrates the general trend observed in the QSAR study on 1,2,4-triazole derivatives with a 2-bromo-5-methoxyphenyl fragment. zsmu.edu.ua

Investigations into Biological Activities and Mechanisms of Action

Antimicrobial Properties and Mechanisms

The emergence of drug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and New Delhi metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) presents a significant challenge in clinical settings. nih.gov Research into novel sulfonamides has shown potential in combating these pathogens. For instance, studies on derivatives like 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated high potency against NDM-KP, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL. nih.gov Similarly, other newly synthesized sulfonamides have shown activity against MRSA. nih.gov However, specific research focused on the efficacy of 2-Bromo-5-methoxybenzene-1-sulfonamide against MRSA, NDM-KP, or other drug-resistant strains has not been detailed in the available literature.

While the broader class of sulfonamides has been investigated for various antimicrobial properties, their antifungal efficacy can be variable. Some studies on novel sulfonamide derivatives have reported little to no significant antifungal potency. nih.gov Research on Schiff base compounds derived from related bromo-aldehydes and sulfamethoxazole (B1682508) has indicated potential for combined antibacterial and antifungal pharmacophores. researchgate.net Nevertheless, specific experimental data evaluating the antifungal activity of this compound against clinically relevant fungal species is not available in the reviewed scientific literature.

The primary antimicrobial mechanism of action for sulfonamide antibiotics is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial in the bacterial de novo synthesis of folate (folic acid). nih.gov Bacteria rely on this pathway to produce tetrahydrofolate, an essential precursor for the synthesis of DNA, RNA, and certain amino acids. nih.gov

Sulfonamides, including presumably this compound, are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. nih.govnih.gov By mimicking pABA, the sulfonamide molecule binds to the active site of the DHPS enzyme. nih.gov This competitive binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate and halting the folate synthesis pathway. nih.gov This disruption of a vital metabolic process leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria. nih.gov

Inhibition of Bacterial Growth

Anticancer Potential and Molecular Targets

Significant research has focused on the anticancer properties of benzenesulfonamide (B165840) derivatives, with studies on compounds structurally related to this compound revealing potent cytotoxic and antiproliferative activity. The primary molecular target identified for this class of compounds is tubulin, a critical component of the cellular cytoskeleton. nih.govnih.gov

Derivatives of this compound have been shown to inhibit tubulin polymerization, a process essential for the formation of microtubules. nih.govnih.gov These microtubules are vital for several cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause an arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis. nih.govnih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. nih.gov

Docking studies suggest that these sulfonamide derivatives bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Colchicine-site inhibitors are a well-established class of antimitotic agents that destabilize microtubules. nih.gov The interaction of these bromo-methoxy-benzenesulfonamides at this site prevents the tubulin dimers from adopting the straight conformation necessary for polymerization into microtubules. nih.gov

In vitro studies on a series of N-(5-methoxyphenyl)-methoxybenzenesulphonamides with bromo substitutions demonstrated significant cytotoxicity against various human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and particularly MCF7 (breast adenocarcinoma), with some derivatives showing sub-micromolar efficacy. nih.govnih.gov Further research on glycinamide (B1583983) derivatives of a similar (N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide structure also showed notable anti-proliferation activity against A-549 (lung carcinoma) and A431 (skin squamous cell carcinoma) cell lines. figshare.com These findings underscore the potential of the this compound scaffold in the development of novel anticancer agents targeting tubulin.

Cytotoxicity against Cancer Cell Lines

The benzenesulfonamide structure, particularly when featuring bromo and methoxy (B1213986) substitutions, is a recurring motif in compounds designed for anticancer activity. Studies on a variety of derivatives have demonstrated significant cytotoxic effects across multiple human tumor cell lines. For instance, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides, which share a similar core structure, exhibited potent, sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. nih.govsemanticscholar.orgtandfonline.com These compounds were reported to be especially effective against the MCF7 human breast adenocarcinoma cell line. nih.govsemanticscholar.orgtandfonline.com

The cytotoxic potential is linked to the ability of these molecules to induce apoptosis and disrupt essential cellular processes, ultimately leading to cell death. nih.govsemanticscholar.org The specific placement and nature of substitutions on the benzene (B151609) rings are critical in modulating this activity.

Table 1: Cytotoxicity of Benzenesulfonamide Derivatives in Human Cancer Cell Lines This table presents data for structurally related N-substituted sulfonamide derivatives to illustrate the potential activity of the core scaffold.

| Cell Line | Cancer Type | Reported Activity of Derivatives |

|---|---|---|

| HeLa | Cervical Cancer | Sub-micromolar IC₅₀ values |

| HT-29 | Colon Cancer | Sub-micromolar IC₅₀ values |

| MCF7 | Breast Cancer | High potency, with some derivatives showing nanomolar IC₅₀ values |

Inhibition of Carbonic Anhydrase Isozymes (CAIs)

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the potent inhibition of carbonic anhydrases (CAs). mdpi.comnih.gov These zinc-containing metalloenzymes are crucial for various physiological processes, and their dysregulation is implicated in several diseases, including cancer. mdpi.com The primary sulfonamide of this compound is the key functional group that enables it to act as a potential inhibitor of these enzymes.

There are at least 15 known human CA isoforms, and the development of isoform-selective inhibitors is a major goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects. The inhibition profile and selectivity of a benzenesulfonamide inhibitor are strongly influenced by the substitution pattern on the aromatic ring. nih.gov These "tail" portions of the molecule interact with amino acid residues within and around the active site cavity, which differ between isoforms. nih.gov

Studies on various benzenesulfonamides have shown that it is possible to achieve significant selectivity. For example, many derivatives show moderate inhibition of the widespread cytosolic isoforms hCA I and hCA II but can be potent, low-nanomolar inhibitors of the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.gov These latter isoforms are important targets in oncology as they are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. The specific bromo and methoxy substituents on the this compound scaffold would be expected to dictate its unique binding affinities and selectivity profile for different CA isoforms.

The universal mechanism for CA inhibition by primary sulfonamides involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen acts as a strong zinc-binding group, coordinating directly to the Zn²⁺ ion. This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion) that is essential for the enzyme's catalytic cycle of hydrating carbon dioxide. mdpi.com This interaction effectively blocks the active site and inhibits the enzyme's function. This fundamental zinc-chelating property is inherent to the sulfonamide group of this compound.

Tubulin Polymerization Inhibition and Antimitotic Activity

A significant mechanism of action for many anticancer sulfonamides is the disruption of microtubule dynamics. nih.govsemanticscholar.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell structure, transport, and the formation of the mitotic spindle during cell division. tandfonline.com Compounds that interfere with the assembly (polymerization) or disassembly of tubulin, the protein subunit of microtubules, are known as antimitotic agents because they can halt the process of mitosis. Research on complex diarylsulfonamides has shown that this class of compounds can effectively inhibit tubulin polymerization at micromolar concentrations, identifying tubulin as a key molecular target. nih.govsemanticscholar.orgtandfonline.com

Tubulin has several known binding sites for small molecule inhibitors. A prominent and highly hydrophobic pocket located at the interface between the α- and β-tubulin subunits is known as the colchicine binding site. nih.govtandfonline.com Ligand binding to this site prevents the tubulin dimer from adopting the straight conformation necessary for it to incorporate into a growing microtubule, thereby inhibiting polymerization. nih.gov Docking studies and experimental evidence for a range of benzenesulfonamide derivatives suggest that they bind within this colchicine site. nih.govsemanticscholar.org The substituted benzene rings of the sulfonamide molecule form crucial interactions within this pocket, and the specific arrangement of groups like bromo and methoxy substituents is vital for high-affinity binding. semanticscholar.org

The direct consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle apparatus. nih.govsemanticscholar.org Without a functional spindle, chromosomes cannot be properly segregated into daughter cells, which activates a cellular checkpoint known as the spindle assembly checkpoint. This activation prevents the cell from proceeding from metaphase to anaphase, causing it to arrest in the G2/M phase of the cell cycle. nih.gov This prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis. nih.gov Studies on potent sulfonamide derivatives have confirmed their ability to severely disrupt the cellular microtubule network and cause a significant accumulation of cells in the G2/M phase, consistent with their function as tubulin-targeting antimitotic agents. nih.govsemanticscholar.orgtandfonline.com

Angiotensin II Type 2 (AT2) Receptor Antagonism

The benzenesulfonamide scaffold, central to this compound, has been identified as a promising framework for the design of selective antagonists for the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor is a component of the renin-angiotensin system, which plays a crucial role in cardiovascular and renal regulation. While the precise functions of the AT2 receptor are still under investigation, it is believed to counterbalance the effects of the AT1 receptor, which mediates vasoconstriction and sodium retention.

In the quest for novel AT2 receptor antagonists, a series of heterocyclic substituted benzenesulfonamide derivatives have been designed and synthesized. These efforts are based on the principle of scaffold hopping from known non-peptide AT2 receptor modulators. Through radioligand binding analysis and cell neurite outgrowth assays, several of these novel benzenesulfonamide derivatives have demonstrated moderate selectivity and affinity for the AT2 receptor. Specifically, compounds derived from the benzenesulfonamide core have been shown to possess antagonistic activity against the AT2 receptor, inhibiting the effects of Angiotensin II. This line of research underscores the potential of the benzenesulfonamide structure, as seen in this compound, as a key building block for the development of selective AT2 receptor antagonists.

Other Potential Anticancer Mechanisms

Beyond its applications in cardiovascular research, derivatives of the this compound structure have been investigated for their potential as anticancer agents. The research in this area has explored various mechanisms, including the disruption of microtubule dynamics.

One study focused on the synthesis of glycinamide derivatives of a closely related structure, N-benzyl-5-bromo-2-methoxyphenyl sulfonamide. These synthesized compounds were evaluated for their anticancer activity against A-549 (lung carcinoma) and A431 (skin squamous cell carcinoma) cancer cell lines, with several derivatives showing notable anti-proliferation activity.

Another area of investigation for structurally similar compounds involves the inhibition of tubulin polymerization. A series of N-(5-methoxyphenyl)-methoxybenzenesulphonamides, which feature the bromo and methoxy substitutions, have been synthesized and evaluated for their cytotoxic effects. Several of these compounds exhibited sub-micromolar cytotoxicity against HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and were particularly effective against MCF7 (breast adenocarcinoma) human tumor cell lines. The most active of these compounds were found to inhibit microtubular protein polymerization, suggesting that tubulin is a primary target. Further investigation revealed that these compounds can disrupt the microtubule network in cells, leading to an arrest of the cell cycle in the G2/M phase and triggering apoptotic cell death.

Currently, there is no direct scientific literature available that specifically links this compound to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

Other Pharmacological Activities

The versatility of the benzenesulfonamide scaffold has prompted research into a range of other potential therapeutic applications.

Anti-diabetic Activity

While direct studies on the anti-diabetic properties of this compound are not prevalent in the current literature, the broader class of sulfonamides and related structures have been explored for their potential in managing diabetes. A key strategy in the treatment of type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption can be slowed, thereby mitigating postprandial hyperglycemia.

Research into novel 1,2-benzothiazine derivatives, which are structurally related to sulfonamides, has identified potent inhibitors of the α-glucosidase enzyme. Several of these compounds have demonstrated inhibitory activity significantly greater than that of acarbose, a standard drug used for the management of type 2 diabetes. This suggests that the sulfonamide functional group may play a role in the inhibition of this key enzyme, highlighting a potential avenue for the investigation of this compound and its derivatives as anti-diabetic agents.

Anti-inflammatory Activity

The potential anti-inflammatory effects of compounds structurally related to this compound have been a subject of investigation. Inflammation is a complex biological response implicated in a wide range of diseases.

A study on a compound with a similar substitution pattern, (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. This model is a standard method for screening the acute anti-inflammatory activity of new compounds. The study found that the test compound significantly reduced the thickness of the paw edema when compared to the control group.

Table 1: Anti-inflammatory Effect of a Structurally Related Compound

| Treatment Group | Dose (mg/kg) | Paw Edema Thickness (after 3h) |

|---|---|---|

| Test Compound | 100 | 3.30 ± 0.02 |

| Test Compound | 200 | 2.73 ± 0.04 |

Data presented as mean ± standard deviation.

These findings suggest that the bromo-methoxy-phenyl moiety may contribute to anti-inflammatory properties, warranting further investigation into this compound for similar activities.

Diuretic Properties

Benzenesulfonamide derivatives have a long-standing history as diuretic agents. Many clinically used diuretics, such as thiazides and loop diuretics, contain this chemical moiety. The primary mechanism of action for many of these drugs is the inhibition of various ion transporters in the kidneys, leading to increased excretion of sodium and water.

More recent research has identified urea (B33335) transporters (UTs) as a novel target for the development of salt-sparing diuretics. The introduction of a benzenesulfonamide group into the structure of diarylamide compounds has been shown to confer potent inhibitory activity against urea transporters, particularly UT-A1. This inhibition leads to an oral diuretic effect without causing significant disturbances in electrolyte excretion. Given that the core structure of this compound is a benzenesulfonamide, it is plausible that this compound or its derivatives could exhibit diuretic properties, although specific studies are required to confirm this.

Enzyme Inhibition Beyond Carbonic Anhydrase

The sulfonamide group is a well-known pharmacophore that can interact with the active sites of various enzymes. Beyond its established role in carbonic anhydrase inhibition, research has extended to other enzymatic targets.

As mentioned in the context of anti-diabetic activity, derivatives of sulfonamides, such as 1,2-benzothiazines, have been shown to be effective inhibitors of α-glucosidase. This indicates that the sulfonamide scaffold can be tailored to target enzymes involved in carbohydrate metabolism.

Another enzyme of interest in medicinal chemistry is urease, which is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating peptic ulcers and other related conditions. While a broad range of compounds have been studied as urease inhibitors, there is currently a lack of specific research evaluating the urease inhibitory potential of this compound in the available scientific literature.

Environmental Fate and Degradation Studies of Sulfonamide Compounds

Environmental Occurrence and Distribution

Sulfonamides are frequently detected in various environmental compartments, including surface water, groundwater, soil, and sediment. nih.govacs.org Their presence is largely attributed to discharges from wastewater treatment plants, agricultural runoff from fields fertilized with animal manure, and aquaculture operations. mdpi.comresearchgate.net

In aquatic environments, sulfonamide concentrations can vary significantly. For instance, a review of European surface waters found that sulfamethoxazole (B1682508) concentrations were typically below 286 ng/L, with a median of 52 ng/L. nih.govfrontiersin.org However, higher concentrations, reaching up to several micrograms per liter, have been observed in streams receiving wastewater treatment plant effluents. nih.govfrontiersin.org A study in the Liao River basin in China detected twelve different sulfonamides, with sulfamethoxazole being the most dominant. nih.gov

The distribution of sulfonamides in the environment is influenced by their physicochemical properties. mdpi.com While some sulfonamides are water-soluble and can be readily transported in aquatic systems, others have a higher affinity for soil and sediment particles, leading to their accumulation in these matrices. mdpi.comnih.gov Their persistence in the environment is a concern due to the potential for promoting antibiotic resistance among microorganisms. nih.gov

Below is an interactive data table summarizing the occurrence of selected sulfonamides in various environmental matrices.

Biodegradation Pathways and Mechanisms

Biodegradation is a key process that determines the ultimate fate of sulfonamides in the environment. nih.govresearchgate.net It involves the breakdown of these compounds by microorganisms into simpler, often less harmful substances.

Sulfonamides can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.net Aerobic biodegradation is generally considered more efficient for the removal of many sulfonamides. rsc.org Studies have shown that aerobic conditions in soil can contribute significantly to the removal of sulfonamides like sulfamethoxazole and sulfadiazine. rsc.org Various bacterial species, including those from the genera Pseudomonas and Bacillus, have been identified as capable of degrading sulfonamides under aerobic conditions. nih.govmdpi.com

Anaerobic degradation of sulfonamides also occurs, particularly in environments such as sewage sludge and sediments. researchgate.net While it can be a slower process compared to aerobic degradation, it is still an important removal pathway in oxygen-depleted environments. mdpi.com Some studies have indicated that the efficiency of anaerobic biodegradation can be comparable to aerobic processes, although it may require a longer time frame. mdpi.com

The biodegradation of sulfonamides often results in the formation of various transformation products (TPs). nih.govresearchgate.net These TPs can sometimes be more persistent, mobile, and even more toxic than the parent compounds. researchgate.netresearchgate.net A systematic review of literature identified over 600 TPs for 14 different sulfonamides. nih.govresearchgate.net

Common transformation pathways include hydroxylation, acetylation, and cleavage of the sulfonamide bond. researchgate.net For example, a well-known transformation product of sulfamethoxazole is N4-acetyl-sulfamethoxazole, which is a major metabolite in humans and animals and is frequently found in the environment. researchgate.net Other common breakdown products include sulfanilic acid and aniline (B41778). acs.org The formation of these TPs highlights the importance of not only monitoring the parent sulfonamide but also its degradation products to fully assess the environmental risk. nih.govresearchgate.net

Several factors can influence the rate at which sulfonamides are degraded in the environment. These include temperature, pH, nutrient availability, and the adaptation of microbial communities. nih.goviwaponline.com

Temperature plays a critical role in microbial activity and, consequently, in the biodegradation of sulfonamides. researchgate.net The optimal temperature for degradation can vary depending on the specific sulfonamide and the microbial community present. For instance, in one study, the degradation of sulfonamides in swine manure increased with temperature, with the highest removal observed at 60°C. researchgate.net Conversely, in chicken manure, the greatest degradation was noted at a lower temperature of 30°C. researchgate.net

Below is an interactive data table summarizing the factors affecting sulfonamide degradation.

Environmental Risk Assessment Methodologies

Environmental risk assessment (ERA) for sulfonamides aims to evaluate the potential adverse effects of these compounds on ecosystems. nih.gov The process typically involves comparing the measured environmental concentrations (MECs) with the predicted no-effect concentrations (PNECs). A risk quotient (RQ), calculated as the ratio of MEC to PNEC, is often used to characterize the level of risk.

Future Directions and Research Perspectives

Design of Novel Analogs with Enhanced Potency and Selectivity

The development of new analogs from the 2-bromo-5-methoxybenzene-1-sulfonamide scaffold is a primary avenue for future research. Structure-activity relationship (SAR) studies have shown that modifications to the benzene (B151609) ring's substituents, such as the bromine and methoxy (B1213986) groups, can significantly influence biological activity. For instance, research on related N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that increasing the number of methoxy groups could enhance anticancer potency. nih.gov

Future design strategies will likely involve:

Systematic Substituent Modification : Replacing the bromo group with other halogens (chloro, fluoro) or pseudo-halogens to modulate electronic properties and binding interactions. Similarly, the methoxy group can be altered in size and lipophilicity (e.g., ethoxy, propoxy groups) to optimize pharmacokinetic profiles.

Scaffold Hopping and Hybridization : Incorporating the substituted sulfamoyl benzamide (B126) moiety into different heterocyclic systems is a promising strategy. nih.govnih.gov This approach aims to combine the pharmacophoric features of the sulfonamide with those of other known bioactive molecules to create hybrid compounds with dual or enhanced mechanisms of action. mdpi.com

Target-Specific Design : As more biological targets are identified, analogs can be rationally designed to improve selectivity. For example, if tubulin is a key target, modifications can be made to optimize interactions with the colchicine (B1669291) binding site, potentially leading to more potent antimitotic agents with fewer off-target effects. nih.gov The use of bromo-substituted intermediates is valuable as they can be used for further modifications through reactions like aromatic nucleophilic substitution. nih.gov

Exploration of New Therapeutic Applications

While initial research has highlighted the anticancer and antimicrobial potential of derivatives, the versatility of the sulfonamide functional group suggests a broader range of therapeutic applications waiting to be explored. nih.gov

Future investigations should focus on:

Antiparasitic Activity : Aryl sulfonamides have shown potential against parasites such as Toxoplasma gondii and Leishmania major. researchgate.net Screening this compound and its derivatives against a panel of parasitic organisms could uncover new lead compounds for treating infectious diseases.

Enzyme Inhibition : The sulfonamide group is a well-known inhibitor of enzymes like carbonic anhydrase. Exploring the inhibitory activity of this compound and its analogs against various enzyme classes (e.g., kinases, proteases) could lead to treatments for a variety of conditions, including glaucoma, inflammation, and metabolic disorders. nih.gov

Antioxidant and Anti-inflammatory Roles : Novel sulfonamide derivatives have been investigated as antioxidant agents and inhibitors of enzymes like 15-lipoxygenase (15-LOX), which are implicated in oxidative stress and inflammation. nih.gov Evaluating the potential of this scaffold in these areas could yield new therapies for diseases linked to oxidative damage. researchgate.net

| Therapeutic Area | Potential Mechanism/Target | Rationale |

|---|---|---|

| Anticancer | Microtubule Disruption, Apoptosis Induction | Existing data shows cytotoxicity in cancer cell lines. nih.gov |

| Antimicrobial | Inhibition of Folic Acid Synthesis | A classic mechanism for sulfonamide drugs. nih.gov |

| Antiparasitic | Inhibition of essential parasite enzymes (e.g., thymidylate synthase) | Related aryl sulfonamides show activity against T. gondii and L. major. researchgate.net |

| Anti-inflammatory | Inhibition of 15-lipoxygenase (15-LOX) | Derivatives of sulfonamides have shown potential as antioxidants and LOX inhibitors. nih.gov |

| Neurological Disorders | Dopamine Receptor Antagonism | Serves as an intermediate for antipsychotic drugs like sulpiride. |

Development of Sustainable Synthesis Routes